molecular formula C10H6BrI B1280078 1-Bromo-8-iodonaphthalene CAS No. 4044-58-0

1-Bromo-8-iodonaphthalene

Cat. No. B1280078
CAS RN: 4044-58-0
M. Wt: 332.96 g/mol
InChI Key: XNDLRPFISURYTA-UHFFFAOYSA-N
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Description

1-Bromo-8-iodonaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical research areas due to its potential applications in synthesis and material science. Although the provided papers do not directly discuss 1-Bromo-8-iodonaphthalene, they do provide insights into related bromo-naphthalene compounds and their chemical properties, which can be extrapolated to understand the characteristics of 1-Bromo-8-iodonaphthalene.

Synthesis Analysis

The synthesis of related bromo-naphthalene compounds involves various strategies, including bromination reactions and the use of Grignard reagents. For instance, the synthesis of 1,4,5,8-tetradeuterionaphthalene from 1,4-dibromonaphthalene suggests that halogenated naphthalenes can be modified through further bromination and debromination steps . Similarly, the synthesis of high specific activity 1,8-naphthalic anhydride from 8-bromo-1-iodonaphthalene via a Grignard reaction indicates that halogenated naphthalenes can serve as precursors for Grignard reagents, which are then transformed into other functionalized naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of bromo-naphthalene derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the conformation of 1,8-di(bromomethyl)naphthalene was elucidated using X-ray structure determination, revealing twofold symmetry and specific orientations of the bromine atoms relative to the naphthalene ring . This information is valuable for predicting the molecular structure of 1-Bromo-8-iodonaphthalene, as the presence of halogens at similar positions may lead to comparable structural features.

Chemical Reactions Analysis

Bromo-naphthalene compounds participate in various chemical reactions, often serving as intermediates or probes. The synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) and its use as a thiol-reactive phosphorescent probe demonstrates the reactivity of bromo-naphthalene derivatives with thiols and their potential applications in spectroscopy . This suggests that 1-Bromo-8-iodonaphthalene could also be used in similar chemical reactions and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-naphthalene derivatives can be influenced by their halogen substituents. The spectroscopic characterization of BBAN shows that its absorption and emission properties are sensitive to solvent effects, indicating that 1-Bromo-8-iodonaphthalene may also exhibit distinct spectroscopic features depending on its environment . Additionally, the study of 1,8-di(bromomethyl)naphthalene provides insights into the electrostatic interactions and conformational strain that can arise from the presence of halogen atoms, which are relevant for understanding the properties of 1-Bromo-8-iodonaphthalene .

Scientific Research Applications

Synthesis Applications

  • Synthesis of High Specific Activity Compounds : 1-Bromo-8-iodonaphthalene is used in the synthesis of high specific activity compounds, such as [14C-carboxyl] 1,8-naphthalic anhydride. The synthesis process involves the carbonation of the Grignard reagent, 8-bromo-1-naphthylmagnesium iodide, prepared from 8-bromo-1-iodonaphthalene (Tanaka, Wien, & Hoffer, 1984).

Chemical Reaction Studies

  • Electrochemical Reactions : It plays a role in electroanalytical studies, particularly in reactions with electrogenerated [Co I -salen]. For instance, with 1-iodonaphthalene, a substitution reaction is observed, releasing the iodide ion. This contrasts with the slower reaction of 1-bromonaphthalene, where an intermediate adduct is noted (Faux, Labbé, Buriez, & Nédélec, 2007).

Photophysical and Photochemical Research

  • Photophysical Properties : The optically detected magnetic resonance (ODMR) of 1-iodonaphthalene in durene at low temperatures has been investigated, providing insights into the spin Hamiltonian, including the iodine nuclear quadrupole and hyperfine interactions. These studies suggest that the lowest triplet state of 1-iodonaphthalene is mainly (π,π*) in character but slightly contaminated by charge-transfer configurations (Kothandaraman, Pratt, & Tinti, 1975).

Chemical Synthesis Techniques

  • Synthesis of Substituted Naphthalenes : 1-Bromo-8-iodonaphthalene is used in the regioselective synthesis of substituted naphthalenes, leveraging metal-free processes that proceed at room temperature and yield products in a regioselective manner. This process involves iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes or alkenes (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Photochemical Dynamics

  • Photodissociation Dynamics : The ultrafast relaxation and dissociation channels of 1-iodonaphthalene have been studied using time-resolved femtosecond pump-probe mass spectrometry. This research provides insights into the complex decay profiles of the parent ion and fragments, indicating parallel relaxation of excited states (Montero et al., 2010).

Safety And Hazards

The compound may cause skin and eye irritation. Proper protective measures (gloves, eye protection) are essential during handling.

Future Directions

1-Bromo-8-iodonaphthalene’s future applications lie in organic electronics, materials science, and synthetic chemistry. Researchers continue to explore its properties and potential uses, including in semiconductors, sensors, and optoelectronic devices.


properties

IUPAC Name

1-bromo-8-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDLRPFISURYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492912
Record name 1-Bromo-8-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-8-iodonaphthalene

CAS RN

4044-58-0
Record name 1-Bromo-8-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-8-iodonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JS Kiely, LL Nelson, P Boudjouk - The Journal of Organic …, 1977 - ACS Publications
1, 8-Dihalonaphthalenes, especially those containing bromine and/or iodine, are important intermediates for the preparation of naphthalene-based heterocycles and other naphthalene …
Number of citations: 17 pubs.acs.org
S Yasuike, M Niwa, K Yamaguchi, T Tsuchiya… - Chemistry Letters, 2001 - journal.csj.jp
… It is clear from the above results that the condensation of 1,5-dilithium intermediate 5, readily accessible from 1-bromo8-iodonaphthalene, with the dibromostibane gave the novel ring …
Number of citations: 2 www.journal.csj.jp
NJ Lewis, SY Gabhe… - The Journal of Organic …, 1977 - ACS Publications
0 Compounds 1 and 4 were purifed by distillation. Compounds 2 and 3 were purified by column chromatography on silica gel (50: 1, CHCI3). diately reacted the Grignard reagent with …
Number of citations: 29 pubs.acs.org
JS KIELY, N LL, P BOUDJOUK - 1977 - pascal-francis.inist.fr
Keyword (fr) DECARBOXYLATION REACTION CHIMIQUE PLOMB COMPOSE ORGANIQUE PREPARATION HYDROCARBURE HALOGENE COMPOSE AROMATIQUE CONDENSE …
Number of citations: 0 pascal-francis.inist.fr
F Cottet, E Castagnetti, M Schlosser - Synthesis, 2005 - thieme-connect.com
… The slurry was heated to 75 C in the course of 45 min before 1-bromo-8-iodonaphthalene (17 g, 50 mmol) was added. After 20 h, the cold reaction mixture was poured into 12% …
Number of citations: 20 www.thieme-connect.com
DC HAMPTON - 1963 - search.proquest.com
63-6498 HAMPTON, David Clark, 1934- REARRANGEMENTS OB’ NAPHTHYL PHENYL SULFONES. Purdue University, Ph.D., 1963 Chem istry, or Page 1 63-6498 HAMPTON, David …
Number of citations: 2 search.proquest.com
RE Dessy, SA Kandil - The Journal of Organic Chemistry, 1965 - ACS Publications
Intramolecular Organometal-Acetylene Interactions. A New Route to Acenaphthylene Derivatives Page 1 November 1965 Intramolecular Organometal-Acetylene Interactions 3857 …
Number of citations: 42 pubs.acs.org
I Mallov, TC Johnstone, DC Burns… - Chemical …, 2017 - pubs.rsc.org
… was employed to more easily access 1 from 1-bromo-8-iodonaphthalene (Scheme 1). Lithiation of 1 followed by treatment with BrP(C 6 F 5 ) 2 resulted in phosphine 2 in moderate yield. …
Number of citations: 23 pubs.rsc.org
A Toshimitsu, S Hirao, T Saeki… - … Journal of Main …, 2001 - Wiley Online Library
… To a solution of 1-bromo-8-iodonaphthalene [4] (0.667 g, 2.00 mmol) in diethyl ether (4.0 mL) was added dropwise a 1.6 mol/L solution of n-BuLi in hexane (1.25 mL, 2.00 mmol) at …
Number of citations: 16 onlinelibrary.wiley.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
… To this end, 8-trifluoromethyl-1-naphthoic acid (28) was synthesized from the known compound 1-bromo-8-iodonaphthalene by I/CF 3 displacement and subsequent halogen/metal …
Number of citations: 607 onlinelibrary.wiley.com

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